molecular formula C16H11ClN2O B15212130 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one CAS No. 90054-40-3

5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one

Cat. No.: B15212130
CAS No.: 90054-40-3
M. Wt: 282.72 g/mol
InChI Key: XWMVUFVIHXWWQP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazinone core substituted with a 4-chlorophenyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Research has indicated possible applications in developing drugs for treating diseases such as cancer and inflammation.

    Industry: It may be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1H-pyrazol-5-ylpiperidine: This compound shares the 4-chlorophenyl group but has a different core structure.

    3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Another compound with a 4-chlorophenyl group, but with an indole core.

Uniqueness

5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one is unique due to its pyridazinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

90054-40-3

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C16H11ClN2O/c17-13-8-6-11(7-9-13)14-10-18-19-15(16(14)20)12-4-2-1-3-5-12/h1-10H,(H,18,20)

InChI Key

XWMVUFVIHXWWQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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